

Side-by-side comparison of 4-Aminobenzimidamide Hydrochloride from different suppliers

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Compound of Interest

Compound Name: 4-Aminobenzimidamide
Hydrochloride

Cat. No.: B144274

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An Essential Guide to Selecting 4-Aminobenzimidamide Hydrochloride: A Side-by-Side Comparison

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. **4-Aminobenzimidamide Hydrochloride**, a potent serine protease inhibitor, is a critical tool in various biochemical and pharmaceutical research applications.^{[1][2][3]} Its efficacy is highly dependent on its purity and integrity. This guide provides a comprehensive side-by-side comparison of **4-Aminobenzimidamide Hydrochloride** from various suppliers, complete with supporting data and detailed experimental protocols to aid in making an informed purchasing decision.

Product Specifications from Leading Suppliers

The following table summarizes the key specifications of **4-Aminobenzimidamide Hydrochloride** as provided by prominent chemical suppliers. It is important to note that this data is based on information made publicly available by the suppliers and may vary between batches. For the most accurate and lot-specific information, always refer to the supplier's Certificate of Analysis (CoA).

| Supplier | Catalog Number | Purity/Assay | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Appearance | Storage Temperature |
|---------------|----------------|--------------------------|---|--------------------------|------------|----------------------------|---------------------|
| Sigma-Aldrich | 857661 | ≥98% | C ₇ H ₉ N ₃ ·2 HCl | 208.09 | 2498-50-2 | Crystals | 2-8°C |
| APExBIO | B5456 | ≥98.00% or ≥99.92% | C ₇ H ₁₁ Cl ₂ N ₃ | 208.09 | 2498-50-2 | Not Specified | -20°C |
| Chem-Impex | 01705 | ≥99% (Assay) | C ₇ H ₉ N ₃ ·2 HCl | 208.09 | 2498-50-2 | Off-white to yellow powder | 0-8°C |
| TCI America | A2115 | >98.0% | C ₇ H ₁₁ Cl ₂ N ₃ | 208.09 | 2498-50-2 | Not Specified | Not Specified |
| Carl ROTH | CN71.1 | ≥98% | C ₇ H ₉ N ₃ · 2HCl | 208.09 | 2498-50-2 | Not Specified | +4°C |

Experimental Protocols for Quality Assessment

To ensure the quality and performance of **4-Aminobenzimidamide Hydrochloride**, several key experiments should be performed. These protocols provide a framework for researchers to conduct their own independent verification.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of chemical compounds. A reverse-phase HPLC (RP-HPLC) method is commonly employed for polar compounds like 4-Aminobenzimidamide.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Objective: To determine the percentage purity of **4-Aminobenzimidamide Hydrochloride** from different suppliers by separating the main compound from any potential impurities.

Materials:

- **4-Aminobenzimidamide Hydrochloride** samples from each supplier
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or Phosphoric acid[4]
- Analytical HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m)

Method:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small percentage of formic acid or phosphoric acid (e.g., 0.1%) to improve peak shape. The exact ratio will need to be optimized.
- Standard Solution Preparation: Accurately weigh and dissolve a known amount of a reference standard of **4-Aminobenzimidamide Hydrochloride** in the mobile phase to prepare a stock solution of known concentration.
- Sample Preparation: Prepare solutions of **4-Aminobenzimidamide Hydrochloride** from each supplier at the same concentration as the standard solution.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Detection Wavelength: 265 nm[6]
 - Column Temperature: 25 °C

- Elution: Isocratic or gradient elution can be used. For isocratic, a fixed mobile phase composition is used. For gradient, the composition of the mobile phase is changed over time.
- Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the main peak in the sample chromatograms should match that of the standard. Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Assessment of Serine Protease Inhibition

The primary biological function of 4-Aminobenzimidamide is the inhibition of serine proteases like trypsin.[3] An in vitro enzyme inhibition assay can be used to compare the inhibitory potency of the compound from different suppliers.

Objective: To determine and compare the half-maximal inhibitory concentration (IC_{50}) of **4-Aminobenzimidamide Hydrochloride** from different suppliers against a model serine protease, trypsin.

Materials:

- **4-Aminobenzimidamide Hydrochloride** samples from each supplier
- Trypsin (e.g., from bovine pancreas)
- A suitable chromogenic or fluorogenic trypsin substrate (e.g., N α -Benzoyl-L-arginine 4-nitroanilide hydrochloride)
- Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
- 96-well microplate
- Microplate reader

Method:

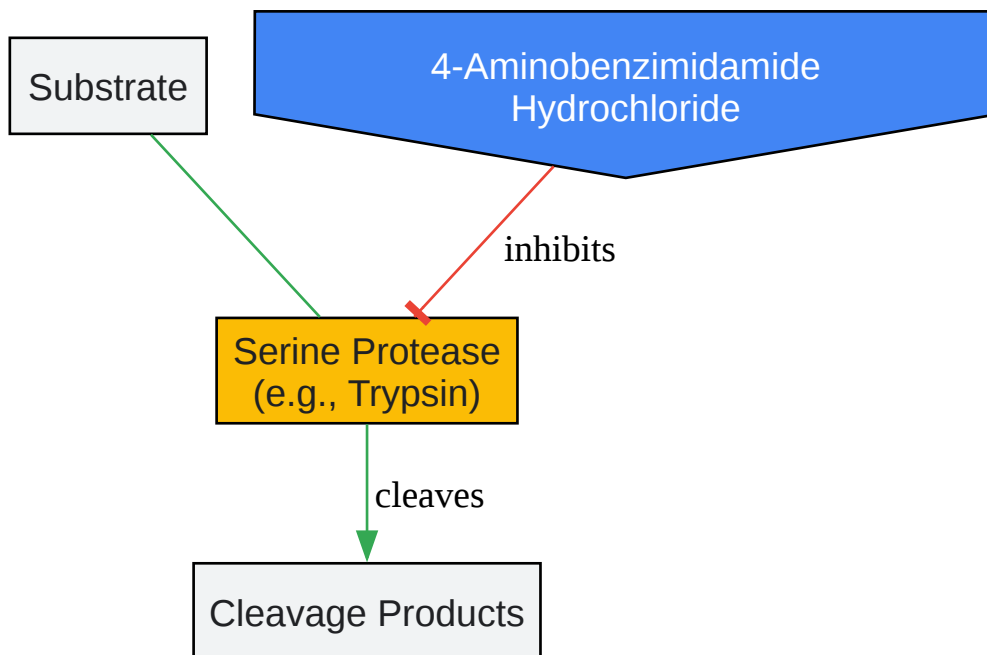
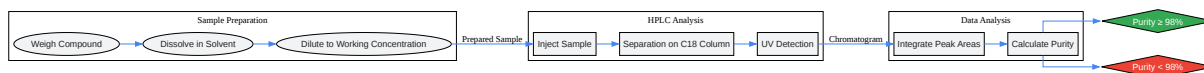
- Solution Preparation: Prepare stock solutions of **4-Aminobenzimidamide Hydrochloride** from each supplier in the assay buffer. Also, prepare solutions of trypsin and the substrate in

the same buffer.

- **Assay Setup:** In a 96-well plate, add a fixed concentration of trypsin to each well. Then, add serial dilutions of the **4-Aminobenzimidamide Hydrochloride** samples to different wells. Include control wells with no inhibitor.
- **Pre-incubation:** Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- **Reaction Initiation:** Initiate the enzymatic reaction by adding the substrate to all wells.
- **Measurement:** Measure the absorbance or fluorescence at regular intervals using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
- **Data Analysis:** Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC_{50} value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined from the resulting dose-response curve.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.



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